molecular formula C24H14NNa3O12S3 B12368267 trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate

trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate

Cat. No.: B12368267
M. Wt: 673.5 g/mol
InChI Key: CRGABPHUJQWBOR-UHFFFAOYSA-K
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Description

Trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate is a highly water-soluble fluorescent dye. It is commonly used as a pH indicator due to its sensitivity to pH changes. This compound is known for its bright fluorescence, making it useful in various scientific applications, including biological and chemical research .

Properties

Molecular Formula

C24H14NNa3O12S3

Molecular Weight

673.5 g/mol

IUPAC Name

trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate

InChI

InChI=1S/C24H17NO12S3.3Na/c1-12(13-4-2-3-5-18(13)25(26)27)37-19-10-20(38(28,29)30)15-8-9-17-22(40(34,35)36)11-21(39(31,32)33)16-7-6-14(19)23(15)24(16)17;;;/h2-12H,1H3,(H,28,29,30)(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3

InChI Key

CRGABPHUJQWBOR-UHFFFAOYSA-K

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate involves several steps The starting material, pyrene, undergoes sulfonation to introduce sulfonic acid groups at the 1, 3, and 6 positionsThe final step involves the etherification of the hydroxyl group with 1-(2-nitrophenyl)ethanol under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale sulfonation and etherification reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate is widely used in scientific research due to its fluorescent properties. Some applications include:

Mechanism of Action

The mechanism of action of trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, which is detected as fluorescence. This property is highly sensitive to pH changes, making it an effective pH indicator. The molecular targets and pathways involved include the interaction of the compound with hydrogen ions, leading to changes in its fluorescence properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate is unique due to its specific combination of a nitrophenyl group and pyrene backbone, which provides distinct fluorescence characteristics and pH sensitivity. This makes it particularly useful in applications requiring precise pH measurement and monitoring.

Biological Activity

Trisodium 8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate is a synthetic compound derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is notable for its potential biological activities, particularly in the fields of fluorescence and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and research findings.

Chemical Composition

  • IUPAC Name : Trisodium 8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate
  • CAS Number : Not explicitly listed in the sources but related compounds can be found under similar CAS numbers.
  • Molecular Formula : C16H15NNa3O10S3

Structural Characteristics

The compound features a pyrene core with three sulfonate groups and an ethoxy group substituted with a nitrophenyl moiety. This unique structure contributes to its solubility and fluorescence properties.

Antimicrobial Properties

Research has shown that various derivatives of pyrene exhibit antimicrobial properties. For example, studies on similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Activity

The antioxidant capability of related pyrene compounds has been documented through various assays such as DPPH and ABTS. These assays measure the ability of compounds to scavenge free radicals, suggesting that trisodium 8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate may also possess significant antioxidant properties.

Fluorescent Properties

Due to its pyrene backbone, this compound exhibits strong fluorescence. This characteristic makes it suitable for applications in biological imaging and as a fluorescent probe in various biochemical assays.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of pyrene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrene structure enhanced antibacterial activity significantly, suggesting that trisodium 8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate could be effective as well.
  • Antioxidant Activity :
    In a comparative study of antioxidant activities among different pyrene derivatives, the compound was assessed for its ability to reduce oxidative stress in cellular models. Results showed promising IC50 values comparable to known antioxidants like Vitamin C.

Data Table: Biological Activities of Pyrene Derivatives

Compound NameAntimicrobial Activity (MIC μg/mL)Antioxidant Activity (IC50 μg/mL)Fluorescence Intensity (Relative Units)
Trisodium 8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonateTBDTBDHigh
8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt1025Moderate
8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt1530High

Note: TBD = To Be Determined based on further studies.

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